molecular formula C10H11BN2O4 B8188040 3-Ethoxycarbonly-1H-indazole-6-boronic acid

3-Ethoxycarbonly-1H-indazole-6-boronic acid

Cat. No.: B8188040
M. Wt: 234.02 g/mol
InChI Key: DPZLCYSMGKINQO-UHFFFAOYSA-N
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Description

3-Ethoxycarbonly-1H-indazole-6-boronic acid is a boronic acid derivative with a molecular formula of C10H11BN2O4. This compound is part of the indazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonly-1H-indazole-6-boronic acid typically involves the reaction of an indazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid reagent can help reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonly-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonly-1H-indazole-6-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxycarbonyl-1H-indazole-5-boronic acid
  • 3-Ethoxycarbonyl-1H-indazole-7-boronic acid
  • 3-Methoxycarbonyl-1H-indazole-6-boronic acid

Uniqueness

3-Ethoxycarbonly-1H-indazole-6-boronic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. The presence of the ethoxycarbonyl group at the 3-position and the boronic acid group at the 6-position provides a distinct chemical environment that can affect its interactions with molecular targets and its overall stability .

Properties

IUPAC Name

(3-ethoxycarbonyl-1H-indazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-2-17-10(14)9-7-4-3-6(11(15)16)5-8(7)12-13-9/h3-5,15-16H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZLCYSMGKINQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NN2)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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